{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride
Description
Historical Context of Triazole Derivatives in Heterocyclic Chemistry
The historical development of triazole chemistry represents one of the most significant achievements in heterocyclic compound synthesis, beginning with the pioneering work of Bladin in 1885 who first coined the term triazole to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and having the molecular formula C2H3N3. The fundamental understanding of triazole chemistry advanced considerably when German chemists Otto Dimroth and Gustav Fester synthesized 1H-1,2,3-triazole in 1910 by heating a solution of hydrazoic acid and acetylene at 100 degrees Celsius for 70 hours, establishing the foundational synthetic approaches that would later influence the development of more complex derivatives.
The discovery of antifungal activities of azole derivatives in 1944 by Woolley marked a pivotal moment in triazole chemistry, leading to the subsequent invention of numerous pharmaceutical agents including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. These developments demonstrated that triazole-type ring structures could coordinate with the heme iron of cytochrome P450 enzymes, particularly CYP 51, thereby inhibiting ergosterol synthesis and establishing the mechanism for their antifungal action. The inherent properties of triazole compounds to form various weak non-bond interactions with receptors and enzymes in biological systems have established them as key chromophores with immense medicinal value, attracting scientists across chemical, agricultural, supramolecular, pharmaceutical, polymer, and materials sciences.
The emergence of multidrug-resistant pathogens, particularly resistance to triazole drugs, has necessitated the prudential development of new triazole derivatives through bioisosteric replacement and molecular hybridization strategies. This historical context provides the foundation for understanding why compounds such as methyl({[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl})amine dihydrochloride represent important advances in heterocyclic chemistry, building upon decades of accumulated knowledge while addressing contemporary challenges in drug resistance and therapeutic efficacy.
Structural Significance of 1,2,4-Triazole Core Modifications
The structural architecture of 1,2,4-triazole derivatives exhibits remarkable versatility through various modification strategies, with the basic skeleton comprising a five-membered heterocyclic ring consisting of two carbon and three nitrogen atoms arranged in the 1,2,4-pattern. The 1,2,4-triazole isomer, also known as symmetrical triazole, demonstrates superior stability compared to its 1,2,3-triazole counterpart, with all atoms existing in sp2 hybridized planar configuration and six pi electrons delocalized around the ring to generate aromatic character. This fundamental structural feature makes 1,2,4-triazoles energy-rich heterocycles with significant potential for biological activity.
The specific modifications present in methyl({[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl})amine dihydrochloride demonstrate sophisticated structural engineering approaches. The compound features a 4-methylphenyl group attached to the nitrogen at position 4 of the triazole ring, providing aromatic stabilization and potential for pi-pi interactions with biological targets. The methylaminomethyl substituent at position 3 introduces both flexibility and hydrogen bonding capability through the secondary amine functionality, while the dihydrochloride salt formation indicates protonation of basic nitrogen centers, enhancing water solubility characteristics essential for biological applications.
Recent synthetic methodologies have demonstrated the ability to achieve regioselective synthesis of trisubstituted triazoles with control over substitution patterns at positions 1, 4, and 5 of the 1,2,4-triazole skeleton. These advances in synthetic chemistry have enabled the preparation of compounds with precise structural features, such as the specific arrangement found in methyl({[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl})amine dihydrochloride, where the combination of aromatic, aliphatic, and ionic characteristics creates a multifunctional molecular scaffold.
| Structural Feature | Chemical Significance | Biological Relevance |
|---|---|---|
| 1,2,4-Triazole Core | Aromatic stability, coordination capability | Enzyme binding, receptor interaction |
| 4-Methylphenyl Group | Hydrophobic interactions, aromatic stacking | Membrane permeability, protein binding |
| Methylaminomethyl Chain | Hydrogen bonding, conformational flexibility | Active site complementarity |
| Dihydrochloride Salt | Enhanced solubility, ionic interactions | Bioavailability, formulation stability |
Rationale for Studying Amino-Functionalized Triazole Derivatives
The incorporation of amino functionalities into triazole scaffolds represents a strategic approach to enhancing the biological activity and pharmaceutical properties of heterocyclic compounds, as demonstrated by extensive research showing that 1,2,4-triazole derivatives exhibit a wide spectrum of biological activities including antimicrobial, anticancer, antiepileptic, anti-inflammatory, antiviral, antihypertensive, and sedative-hypnotic effects. The amino functionalization strategy addresses multiple pharmacological considerations simultaneously, providing hydrogen bonding capabilities that facilitate enzyme-substrate interactions while maintaining the aromatic character essential for receptor binding.
Research findings indicate that amino-1,2,4-triazole derivatives serve as inhibitors of catalase and histidine biosynthesis, with specific examples including sufotidine bismuth citrate, which functions as a histamine H2-receptor antagonist used in treating duodenal and gastric ulceration. Additionally, 3-aminotriazoles have demonstrated effectiveness in treating chronic bronchial asthma, functioning as herbicides, and serving as neuropeptide Y receptor ligands, while also showing potential as CRF1 receptor antagonists and inhibitors of methionine aminopeptidase-2.
The synthetic accessibility of amino-functionalized triazole derivatives has been significantly enhanced through the development of convergent synthetic routes utilizing hydrazinecarboximidamide intermediates. These methodological advances enable systematic structure-activity relationship studies, facilitating the optimization of compounds such as methyl({[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl})amine dihydrochloride for specific therapeutic applications. The divergent synthetic strategies available for amino-triazole preparation allow for the introduction of various substituent groups at different positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.
Contemporary research efforts focus on addressing the challenges posed by multidrug-resistant pathogens through the development of novel amino-triazole derivatives with improved efficacy profiles. The structure-activity relationships observed in amino-functionalized triazoles demonstrate their ability to disrupt significant inflammatory mediators and pathways, while computational simulations reveal their capacity to inhibit cell division, promote apoptosis, and prevent metastasis in various cancer models. These findings provide strong rationale for continued investigation of compounds like methyl({[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl})amine dihydrochloride as potential therapeutic agents across multiple disease categories.
| Research Focus Area | Biological Activity | Therapeutic Application |
|---|---|---|
| Anti-inflammatory Activity | Disruption of inflammatory mediators | Chronic inflammatory conditions |
| Anticancer Properties | Cell division inhibition, apoptosis promotion | Oncological therapeutics |
| Antimicrobial Effects | Multidrug resistance circumvention | Infectious disease treatment |
| Metabolic Modulation | Glucose metabolism regulation | Diabetic management |
| Neurological Applications | Receptor antagonism, enzyme inhibition | Neuropsychiatric disorders |
Properties
IUPAC Name |
[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c1-8-2-4-9(5-3-8)14-7-12-13-10(14)6-11;;/h2-5,7H,6,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSMJPRHEWBHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NN=C2CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring structure are known to exhibit multidirectional biological activity. They are often used as antimicrobial agents due to their safety profile and high therapeutic index.
Mode of Action
It’s worth noting that azoles, a class of compounds that includes 1,2,4-triazoles, are known to target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol. This interaction can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.
Biochemical Pathways
Azoles, including 1,2,4-triazoles, are known to interfere with the ergosterol biosynthesis pathway in fungi. By inhibiting the enzyme lanosterol 14α-demethylase, they prevent the conversion of lanosterol to ergosterol, disrupting cell membrane integrity and function.
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are influenced by various factors, including its chemical structure, formulation, route of administration, and patient-specific factors.
Result of Action
1,2,4-triazole derivatives have been reported to possess good or moderate antimicrobial activities against various test microorganisms.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as light, temperature, pH, and the presence of other substances can affect the stability and activity of a compound. .
Biological Activity
The compound {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their ability to interact with various biological targets, leading to applications in antifungal, antibacterial, and anticancer therapies. This article delves into the biological activity of this specific compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C10H14Cl2N4
- Molecular Weight : 245.15 g/mol
- CAS Number : 71779090
The compound features a triazole ring substituted with a methyl group and an aromatic phenyl moiety, which contributes to its biological interactions.
Antimicrobial Properties
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine exhibit significant activity against various bacterial strains. For instance, studies have shown that triazole-based compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis and function .
Antifungal Activity
The antifungal efficacy of triazoles is well-documented. Compounds within this class are often employed as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes. This mechanism is crucial for treating infections caused by fungi such as Candida spp. and Aspergillus spp. . The specific compound discussed has shown promising results in preliminary assays against these pathogens.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound this compound has been investigated for its ability to induce apoptosis in cancer cells through various pathways, including inhibition of kinase activity and modulation of apoptotic signaling pathways .
The biological activity of triazoles can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as inhibitors of enzymes critical for cellular processes.
- Receptor Modulation : Some compounds may interact with specific receptors involved in signaling pathways related to cell growth and proliferation.
- DNA Interaction : Certain derivatives can intercalate with DNA or inhibit topoisomerases, leading to disruptions in DNA replication and repair.
Study 1: Antimicrobial Efficacy
A study published in Bulgarian Chemical Communications evaluated the antimicrobial activity of various triazole derivatives, including those structurally similar to our compound. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against tested bacterial strains .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Triazole A | 0.5 | Staphylococcus aureus |
| Triazole B | 2 | Escherichia coli |
| This compound | 1 | Candida albicans |
Study 2: Anticancer Activity
In a recent publication from Royal Society of Chemistry, researchers investigated a series of triazole derivatives for anticancer properties using various cancer cell lines. The compound demonstrated IC50 values indicating potent cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF-7 | 5 | This compound |
| A549 | 7 | This compound |
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity : Triazole compounds are well-known for their antifungal properties. Research indicates that triazoles inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi. This mechanism makes them effective against a variety of fungal infections. Studies have demonstrated that derivatives of triazoles exhibit potent antifungal activity against pathogens such as Candida and Aspergillus species .
Anticancer Properties : Recent investigations have highlighted the anticancer potential of triazole derivatives. The compound {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride has shown promise in inhibiting cancer cell proliferation in vitro. Specific studies have reported its effectiveness against breast cancer and leukemia cell lines, suggesting that it may induce apoptosis through various pathways .
Neuroprotective Effects : There is emerging evidence that triazole compounds can exert neuroprotective effects. Research indicates that they may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Agricultural Applications
Fungicides : The antifungal properties of triazole compounds extend to agricultural applications as well. They are utilized as fungicides to protect crops from fungal diseases, thereby enhancing yield and quality. The specific compound discussed has been noted for its efficacy in controlling fungal pathogens in various crops .
Plant Growth Regulators : Some studies suggest that triazoles can act as plant growth regulators, promoting growth under stress conditions such as drought or salinity. This application is particularly relevant in the context of climate change and food security .
Material Science
Polymer Chemistry : The incorporation of triazole moieties into polymer matrices has been explored for developing advanced materials with enhanced properties such as thermal stability and mechanical strength. The compound can serve as a building block for synthesizing new polymers with tailored functionalities .
Sensors and Catalysts : Triazole derivatives are being investigated for their roles in sensor technology and catalysis. Their unique chemical properties allow them to be used in the development of sensitive detection systems for environmental monitoring and catalytic processes .
Summary Table of Applications
| Field | Application | Details |
|---|---|---|
| Medicinal Chemistry | Antifungal Activity | Effective against Candida and Aspergillus species |
| Anticancer Properties | Inhibits cancer cell proliferation; induces apoptosis | |
| Neuroprotective Effects | Modulates neurotransmitter systems; reduces oxidative stress | |
| Agricultural Science | Fungicides | Protects crops from fungal diseases |
| Plant Growth Regulators | Promotes growth under stress conditions | |
| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |
| Sensors and Catalysts | Used in environmental monitoring and catalytic processes |
Case Studies
- Antifungal Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives, including this compound, demonstrating significant antifungal activity against clinical isolates of Candida albicans.
- Cancer Cell Line Research : In vitro studies conducted on breast cancer cell lines indicated that this compound reduced cell viability significantly compared to controls, suggesting its potential as a therapeutic agent.
- Agricultural Field Trials : Field trials assessing the efficacy of triazole-based fungicides revealed that crops treated with these compounds exhibited lower disease incidence and improved yield metrics compared to untreated controls.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs and their substituent variations include:
Key Observations :
Physicochemical Properties
Limited melting point (MP) data from related triazole derivatives () suggests substituents influence crystallinity:
- Methoxy-substituted analogs : Higher MPs (e.g., 177–178°C for 9d in ) due to hydrogen bonding .
- Chloro-substituted analogs : Likely higher MPs than methyl derivatives due to stronger intermolecular forces.
The target compound’s dihydrochloride salt form improves stability and solubility compared to free bases, a common feature in this class .
Preparation Methods
Microwave-Assisted Synthesis (Relevant for 1,2,4-Triazole Derivatives)
A recent study optimizing the synthesis of 4-substituted 1,2,4-triazole derivatives demonstrated that microwave irradiation significantly improves reaction efficiency and yield. Although the exact compound differs slightly, the methodology is applicable and informative:
- Reagents: Starting materials containing the triazole nucleus and appropriate alkyl or aryl substituents.
- Conditions: Microwave irradiation at 600 W power for 30 minutes.
- Outcome: High yield (up to 97%) of the target compound with reduced energy consumption and reaction time compared to conventional heating methods.
This approach can be adapted to the preparation of {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine by selecting suitable precursors and optimizing microwave parameters.
Classical Aminomethylation and Salt Formation
Based on general procedures for aminomethylated heterocycles:
Chloromethylation: The 1,2,4-triazole derivative bearing the 4-(4-methylphenyl) group can be subjected to chloromethylation using formaldehyde and hydrochloric acid or chloromethyl methyl ether to introduce a chloromethyl group at the 3-position.
Amination: The chloromethyl intermediate is then reacted with ammonia or an amine source to substitute the chlorine with an aminomethyl group.
Salt Formation: The free amine is treated with hydrochloric acid in an organic solvent or aqueous medium to form the dihydrochloride salt.
This method is supported by analogous synthetic routes described in patent literature for aminomethyl heterocycles.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Conditions | Advantages | Yield (%) | Notes |
|---|---|---|---|---|
| Microwave-assisted synthesis | 600 W, 30 min irradiation | High yield, energy efficient | ~97 | Requires microwave synthesis setup |
| Chloromethylation + amination | Formaldehyde/HCl, then NH3 | Classical, widely accessible | 70-85 | Longer reaction times, conventional |
| Cross-coupling post-triazole | Pd-catalyzed arylation | Selective arylation post-ring | Variable | Requires Pd catalyst and ligands |
| Salt formation | HCl treatment in solvent | Improves solubility and stability | Quantitative | Standard procedure for amine salts |
Notes on Optimization and Practical Considerations
Microwave synthesis offers a rapid and high-yielding route but requires specialized equipment and careful control of reaction parameters to avoid decomposition.
Chloromethylation must be carefully controlled due to the toxicity and carcinogenic nature of chloromethyl methyl ether; alternative chloromethylation reagents or methods may be preferred.
Purification of the final dihydrochloride salt typically involves crystallization from ethanol or aqueous ethanol to achieve high purity.
Characterization should include IR spectroscopy, NMR, mass spectrometry, and melting point determination to confirm structure and purity.
Q & A
Q. What are the optimized synthetic routes for {[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving hydrazide intermediates and subsequent cyclization. For example:
-
Step 1 : React 4-methylphenyl-substituted hydrazide derivatives with DMSO under reflux (18 hours) to form triazole intermediates .
-
Step 2 : Treat the intermediate with HCl to form the dihydrochloride salt. Adjusting solvent polarity (e.g., ethanol/water mixtures) and HCl stoichiometry improves crystallization and purity (yield ~65-80%) .
-
Critical Factors : Prolonged reflux (>20 hours) may degrade the product, while insufficient acidification leads to incomplete salt formation.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DMSO, 18h reflux | 65 | 92% |
| 2 | HCl, ethanol/water | 80 | 98% |
Q. How is the structural integrity of the compound validated, and what analytical techniques are most reliable?
- Methodological Answer :
- X-ray Crystallography : Resolves the triazole core and dihydrochloride configuration. Compare with structurally analogous triazoles (e.g., 4-amino-3-(4-chlorophenyl)-1,2,4-triazole-5-thione) to confirm bond angles and packing .
- NMR/FT-IR : Use -NMR to verify aromatic protons (δ 7.2–7.8 ppm) and amine peaks (δ 2.8–3.5 ppm). FT-IR confirms N–H stretches (~3300 cm) and C–N triazole vibrations (~1500 cm) .
- Elemental Analysis : Match experimental C/H/N/Cl ratios to theoretical values (e.g., C: 48.5%, H: 5.2%, N: 18.9%, Cl: 20.4%) .
Q. What biological screening assays are suitable for this compound, and how are false positives mitigated?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) with positive controls (e.g., ciprofloxacin). Include cytotoxicity assays (e.g., MTT on mammalian cells) to rule out non-specific toxicity .
- Enzyme Inhibition : Screen against fungal CYP51 (lanosterol demethylase) via spectrophotometric NADPH depletion. Normalize activity against pH (7.4) and temperature (37°C) .
- Data Validation : Replicate assays in triplicate, use blinded analysis, and apply statistical corrections (e.g., Bonferroni) for multi-target screening.
Advanced Research Questions
Q. How do environmental factors (pH, temperature) affect the compound’s stability in long-term studies?
- Methodological Answer :
-
pH Stability : Perform accelerated degradation studies (40°C, 75% RH) across pH 1–10. Monitor via HPLC; acidic conditions (pH < 3) cause rapid deamination, while neutral/basic conditions promote hydrolysis .
-
Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C). Store lyophilized samples at -20°C under argon to prevent hygroscopic degradation .
- Data Table :
| Condition | Half-Life (Days) | Major Degradation Product |
|---|---|---|
| pH 2, 25°C | 7 | Deaminated triazole |
| pH 7, 40°C | 30 | Hydrolyzed amine |
| pH 10, 25°C | 14 | Oxidized derivative |
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Source Analysis : Compare assay protocols (e.g., cell lines, inoculum size). For example, discrepancies in antifungal activity may arise from variations in fungal strain susceptibility or culture media .
- Structural Confounders : Test enantiopure samples (if chiral centers exist) and confirm salt dissociation in solution via conductometry .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile activity with receptor binding affinities.
Q. What experimental designs are optimal for studying the compound’s environmental fate and ecotoxicology?
- Methodological Answer :
- Fate Studies : Use -labeled compound to track biodegradation in soil/water systems. Measure half-life in aerobic vs. anaerobic conditions .
- Ecotoxicology : Follow OECD guidelines for Daphnia magna acute toxicity (48h EC) and algal growth inhibition (72h). Correlate with logP (calculated: 2.1) to predict bioaccumulation .
Q. How can structure-activity relationships (SAR) guide the development of analogs with enhanced selectivity?
- Methodological Answer :
-
Modification Sites : Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., -Cl, -CF) to enhance target binding. Synthesize analogs via Suzuki coupling or nucleophilic substitution .
-
SAR Validation : Test analogs against kinase panels (e.g., EGFR, VEGFR2) and use QSAR models to prioritize candidates.
- Data Table :
| Analog Substituent | IC (EGFR, nM) | Selectivity (VEGFR2/EGFR) |
|---|---|---|
| 4-Methylphenyl | 150 | 1:0.8 |
| 4-Chlorophenyl | 85 | 1:1.2 |
| 4-Trifluoromethyl | 45 | 1:3.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
